3-Hydroxy-5-tert-butylisoxazole
Overview
Description
3-Hydroxy-5-tert-butylisoxazole is a versatile chemical compound with the molecular formula C7H11NO2. It is a member of the isoxazole family, which consists of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Biochemical Analysis
Biochemical Properties
3-Hydroxy-5-tert-butylisoxazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in metabolic processes, leading to altered cellular functions . Additionally, it may affect cell proliferation and apoptosis, depending on the context of its application.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the enzyme’s active site, resulting in changes in enzyme conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can influence metabolic flux and alter metabolite levels within the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can influence its activity and effectiveness, as well as its potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is critical
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-tert-butylisoxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment with sp or sp2 hybridized carbon atoms . Another approach involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole) .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, and significant waste generation . These eco-friendly methods are preferred for large-scale production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-tert-butylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and the isoxazole ring allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the isoxazole ring, using reagents like alkyl halides or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
3-Hydroxy-5-tert-butylisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.
Biology: The compound is used to study biological processes and interactions due to its unique structural properties.
Medicine: Isoxazole derivatives, including this compound, have shown potential as therapeutic agents with activities such as anticancer, antimicrobial, and anti-inflammatory.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-tert-butylisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . For example, derivatives of this compound have been designed as inhibitors of FLT3, a receptor tyrosine kinase involved in the development and progression of acute myeloid leukemia .
Comparison with Similar Compounds
Isoxazole: The parent compound of the isoxazole family, with a similar five-membered ring structure.
3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions, offering varied chemical and biological properties.
Uniqueness: 3-Hydroxy-5-tert-butylisoxazole is unique due to the presence of the tert-butyl group at the 5 position and the hydroxyl group at the 3 position. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-tert-butyl-1,2-oxazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)5-4-6(9)8-10-5/h4H,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLCEIYRRDWTEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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